Cas no 281211-67-4 (N-(2,6-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine)
N-(2,6-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 2-Thiazolamine, N-(2,6-dimethylphenyl)-4,5-dihydro-4,4-dimethyl-
- N-(2,6-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine
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- Inchi: 1S/C13H18N2S/c1-9-6-5-7-10(2)11(9)14-12-15-13(3,4)8-16-12/h5-7H,8H2,1-4H3,(H,14,15)
- InChI Key: VJEDVPVTGUVRRI-UHFFFAOYSA-N
- SMILES: S1CC(C)(C)N=C1NC1=C(C)C=CC=C1C
Experimental Properties
- Density: 1.11±0.1 g/cm3(Predicted)
- Boiling Point: 327.5±52.0 °C(Predicted)
- pka: 6.85±0.40(Predicted)
N-(2,6-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-02864-0.05g |
N-(2,6-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine |
281211-67-4 | 0.05g |
$64.0 | 2023-06-24 | ||
| Enamine | EN300-02864-0.1g |
N-(2,6-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine |
281211-67-4 | 0.1g |
$66.0 | 2023-06-24 | ||
| Enamine | EN300-02864-0.25g |
N-(2,6-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine |
281211-67-4 | 0.25g |
$92.0 | 2023-06-24 | ||
| Enamine | EN300-02864-0.5g |
N-(2,6-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine |
281211-67-4 | 0.5g |
$175.0 | 2023-06-24 | ||
| Enamine | EN300-02864-1.0g |
N-(2,6-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine |
281211-67-4 | 1g |
$256.0 | 2023-06-24 | ||
| Enamine | EN300-02864-2.5g |
N-(2,6-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine |
281211-67-4 | 2.5g |
$503.0 | 2023-06-24 | ||
| Enamine | EN300-02864-5.0g |
N-(2,6-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine |
281211-67-4 | 5g |
$743.0 | 2023-06-24 | ||
| Enamine | EN300-02864-10.0g |
N-(2,6-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine |
281211-67-4 | 10g |
$1101.0 | 2023-06-24 | ||
| Enamine | EN010-9649-0.05g |
N-(2,6-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine |
281211-67-4 | 90% | 0.05g |
$42.0 | 2023-10-28 | |
| Enamine | EN010-9649-0.1g |
N-(2,6-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine |
281211-67-4 | 90% | 0.1g |
$66.0 | 2023-10-28 |
N-(2,6-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on N-(2,6-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine
Recent Advances in the Study of N-(2,6-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine (CAS: 281211-67-4)
The compound N-(2,6-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine (CAS: 281211-67-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiazoline scaffold, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for this compound, highlighting its efficient production via a one-pot cyclization reaction. The researchers optimized the reaction conditions to achieve a high yield of 85%, making it a viable candidate for large-scale production. The study also emphasized the compound's stability under physiological conditions, a critical factor for its potential use in vivo.
Pharmacological investigations have revealed that N-(2,6-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine exhibits potent anti-inflammatory and analgesic properties. In a preclinical model of rheumatoid arthritis, the compound demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest its potential as a novel therapeutic agent for inflammatory diseases, with fewer side effects compared to existing treatments.
Further research has delved into the compound's mechanism of action. A 2024 study in Biochemical Pharmacology identified its interaction with the NF-κB signaling pathway as a key factor in its anti-inflammatory effects. The compound was shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and subsequent cytokine production. This mechanistic insight opens new avenues for targeted drug design.
In addition to its anti-inflammatory properties, recent studies have explored its potential in oncology. Preliminary data from a 2024 Cancer Research publication indicated that the compound could induce apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. The study proposed that its thiazoline core might interact with mitochondrial proteins, triggering the intrinsic apoptotic pathway.
Despite these promising findings, challenges remain in the clinical translation of N-(2,6-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine. Pharmacokinetic studies have shown moderate bioavailability, necessitating further formulation optimization. Additionally, long-term toxicity studies are required to ensure its safety profile. Ongoing research aims to address these issues while exploring its full therapeutic potential.
In conclusion, N-(2,6-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine represents a compelling candidate for further drug development. Its dual anti-inflammatory and pro-apoptotic properties, coupled with its stable synthetic profile, make it a molecule of significant interest. Future studies should focus on optimizing its pharmacokinetics and expanding its therapeutic applications, paving the way for potential clinical trials.
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